Ethyl 2-cyanobenzoate

Coordination chemistry Metal-organic frameworks Spectroscopic characterization

Sourcing para- or meta-cyanobenzoate isomers often yields failed reactions and unintended product profiles due to geometric incompatibility. Ethyl 2-cyanobenzoate (CAS 6525-45-7) resolves this with its ortho-substituted bifunctional architecture. • Enables tridentate metal coordination (Mg²⁺, Ca²⁺, Sr²⁺) inaccessible to para/meta isomers, producing a diagnostic red-shifted CN stretch. • Supports regioselective cyclization to quinazolinones (65.41% optimized yield) and 1-naphthol/xanthone frameworks that para isomers cannot access. • Ethyl ester offers distinct leaving-group kinetics vs. methyl ester for streamlined purification. Available from global stock with full quality documentation.

Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
CAS No. 6525-45-7
Cat. No. B1582847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-cyanobenzoate
CAS6525-45-7
Molecular FormulaC10H9NO2
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=CC=C1C#N
InChIInChI=1S/C10H9NO2/c1-2-13-10(12)9-6-4-3-5-8(9)7-11/h3-6H,2H2,1H3
InChIKeyRQQAJOJDAZNFPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Cyanobenzoate: Ortho-Bifunctional Building Block


Ethyl 2-cyanobenzoate (CAS 6525-45-7) is an ortho-substituted aromatic bifunctional building block containing both an ethyl ester and a nitrile group positioned adjacent to each other on a benzene ring . This ortho configuration distinguishes it from its meta and para isomers and creates a constrained spatial arrangement that enables unique reactivity patterns not achievable with mono-functional nitriles or benzoate esters alone . The compound is a solid at room temperature with a molecular weight of 175.18 g/mol and a melting point range of 63-67 °C .

Why Ethyl 2-Cyanobenzoate Cannot Be Replaced


Although numerous cyanobenzoate derivatives are commercially available, substitution with meta or para isomers, or even with methyl 2-cyanobenzoate, often results in significant performance divergence due to three orthogonal structural constraints. First, the ortho positioning of the nitrile and ester groups enables tridentate metal coordination that is sterically inaccessible to para and meta isomers [1]. Second, the ethyl ester group provides distinct leaving-group kinetics compared to the methyl ester in nucleophilic acyl substitution reactions . Third, the ortho arrangement permits cyclization pathways to heterocyclic frameworks that are geometrically forbidden for the para-substituted analogues [2]. These constraints collectively explain why in-class substitution without empirical validation frequently leads to failed reactions, reduced yields, or unintended product profiles. The following quantitative evidence documents these differences in specific experimental contexts.

Ethyl 2-Cyanobenzoate: Quantitative Differentiation


Tridentate Metal Binding: Ortho vs. Para/Meta Isomers

Cryogenic ion vibrational spectroscopy of D2-tagged cyanobenzoate anions reveals that the ortho isomer exhibits a tridentate binding motif with divalent metal ions (Mg2+, Ca2+, Sr2+) that is absent in both the para and meta isomers [1]. In the ortho configuration, the metal ion simultaneously coordinates to both oxygen atoms of the carboxylate group and the nitrogen atom of the cyano group, causing the -CO2- moiety to adopt a perpendicular orientation relative to the phenyl ring [1]. This binding mode produces a strong and red-shifted CN stretching fundamental, in direct contrast to the blue shifts associated with end-on Lewis-type binding observed for para and meta isomers [1].

Coordination chemistry Metal-organic frameworks Spectroscopic characterization

Ethyl vs. Methyl Ester Reactivity in Quinazolinone Synthesis

In the synthesis of quinazolinone derivatives via ester bond ammonolysis, ethyl 2-cyanobenzoate demonstrates optimized reactivity under specific conditions. The optimal ammonolysis yield of 65.41% was achieved at 30 °C for 24 hours with a DCC condensing agent at a reactant ratio of 1.5:1 [1]. While the methyl ester analogue (methyl 2-cyanobenzoate) can participate in the same reaction manifold [2], the ethyl ester offers distinct leaving-group kinetics due to the larger alkoxide group, which can influence reaction rates and byproduct profiles in nucleophilic acyl substitution pathways.

Heterocyclic synthesis Quinazolinone derivatives Pharmaceutical intermediates

Annulation Substrate Scope: Ethyl vs. Methyl Ester

In base-promoted divergent annulation reactions, both ethyl 2-cyanobenzoate and methyl 2-cyanobenzoate serve as viable substrates for constructing 1-naphthol and xanthone frameworks [1]. However, the ethyl ester analogue offers a distinct ester leaving group that can influence the kinetic profile of nucleophilic acyl substitution steps. The broader substrate scope of alkyl 2-cyanobenzoates in skeletal rearrangement reactions demonstrates that the ortho-cyanoester scaffold is broadly applicable, but the specific alkyl ester (ethyl vs. methyl) must be matched to the reaction conditions and downstream transformations [2].

Heterocyclic chemistry Divergent annulation Reaction optimization

Skeletal Rearrangement: Ortho-Cyanoester Exclusivity

Alkyl 2-cyanobenzoates, including the ethyl ester, are produced as the exclusive products in B(C6F5)3-catalyzed skeletal rearrangement of cyano-substituted iminoisobenzofurans [1]. This transformation proceeds via cleavage of C-C, C-O, and C-N bonds in the starting material, with the ortho-cyanoester scaffold being the thermodynamically favored product [1]. Para- and meta-cyanobenzoates cannot be accessed via this rearrangement pathway due to the geometric constraints of the iminoisobenzofuran precursor, which inherently positions the cyano and ester groups in an ortho relationship [1].

Catalytic rearrangement Cyanoester synthesis B(C6F5)3 catalysis

Ethyl 2-Cyanobenzoate: Key Applications


Tridentate Ligand Design for MOF Construction

Researchers developing metal-organic frameworks (MOFs), coordination polymers, or discrete metal complexes requiring predictable tridentate coordination geometry should prioritize ethyl 2-cyanobenzoate. The ortho positioning of the ester and cyano groups enables simultaneous binding of divalent metal ions (Mg2+, Ca2+, Sr2+) to both carboxylate oxygens and the cyano nitrogen, a binding motif unique to the ortho isomer that produces a distinct spectroscopic signature (red-shifted CN stretch) [1]. This tridentate coordination is sterically and geometrically inaccessible using para-cyanobenzoate or meta-cyanobenzoate analogues, which bind only through the carboxylate group [1].

Quinazolinone Scaffold Synthesis via Ammonolysis

Medicinal chemistry and process development teams synthesizing quinazolinone-based pharmaceutical candidates should evaluate ethyl 2-cyanobenzoate as the ester component. Optimized ammonolysis conditions yield 65.41% of the desired quinazolinone intermediate at 30 °C over 24 hours with DCC condensing agent, providing a reproducible benchmark for scale-up studies [2]. While methyl 2-cyanobenzoate can participate in the same reaction manifold, the ethyl ester offers distinct leaving-group kinetics that may improve compatibility with downstream transformations or simplify purification workflows [3].

Skeletal Rearrangement to Ortho-Cyanoester Building Blocks

Synthetic organic chemists seeking to prepare ortho-cyanoester building blocks via B(C6F5)3-catalyzed skeletal rearrangement should select ethyl 2-cyanobenzoate as their target scaffold. This transformation produces alkyl 2-cyanobenzoates as the exclusive products from cyano-substituted iminoisobenzofuran precursors via cleavage of C-C, C-O, and C-N bonds [4]. The ortho-specific geometry of this rearrangement precludes access to para- or meta-cyanobenzoate isomers via this route, making ethyl 2-cyanobenzoate the necessary product when employing this catalytic strategy [4].

Divergent Annulation with Ortho-Cyanoester Substrates

Researchers developing base-mediated divergent annulation protocols to access 1-naphthol and xanthone frameworks should incorporate ethyl 2-cyanobenzoate as a key substrate. The ortho relationship between the cyano and ester groups is essential for the regioselectivity of these transformations, and the ethyl ester provides a balanced reactivity profile for nucleophilic acyl substitution steps [5]. Para-cyanobenzoates cannot participate in the same ortho-specific cyclization pathways due to the unfavorable geometry of the cyano group relative to the ester functionality [3].

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